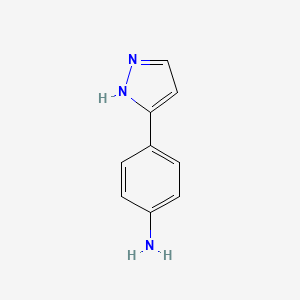

3-(4-Aminophenyl)pyrazole

説明

Overview of Pyrazole (B372694) Derivatives in Scientific Context

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the aromatic ring. researchgate.netmdpi.com First synthesized by Edward Buchner in 1889, pyrazoles have become a cornerstone in various scientific fields, particularly in medicinal and agricultural chemistry. mdpi.com The unique structural features of the pyrazole ring, including its polarity and reactivity due to the nitrogen atoms, make it a privileged scaffold in drug discovery. mdpi.com

The versatility of the pyrazole core allows for various substitution reactions, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. mdpi.comnih.gov Numerous studies have demonstrated that pyrazole derivatives possess a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netmdpi.comsciensage.info This wide range of activity has led to the development of several commercially available drugs containing the pyrazole skeleton, such as the anti-inflammatory drug Celecoxib (B62257) and the anticancer agent Crizotinib. mdpi.com The synthesis of pyrazole derivatives is an active area of research, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.comnih.gov

Significance of the 4-Aminophenyl Moiety in Chemical Compounds

The 4-aminophenyl group, also known as a p-aminophenyl or aniline (B41778) moiety, is a crucial functional group in organic chemistry. ontosight.aiontosight.ai It consists of a phenyl ring substituted with an amino group (-NH2). This moiety is a versatile intermediate in the synthesis of a wide array of organic compounds, including dyes, polymers, and, most notably, pharmaceuticals. ontosight.aisolubilityofthings.com A prominent example of its importance is its role as a precursor in the industrial synthesis of paracetamol (acetaminophen). ontosight.aiwikipedia.org

The presence of the 4-aminophenyl moiety in a molecule can significantly influence its chemical and biological properties. The amino group can act as a hydrogen bond donor and a nucleophile, enhancing the molecule's ability to interact with biological targets like enzymes and receptors. starskychemical.com This interaction is often critical for the compound's pharmacological activity. ontosight.aistarskychemical.com In the context of drug development, researchers often incorporate the 4-aminophenyl group to improve a compound's reactivity, solubility, or binding affinity to specific biological macromolecules. chemimpex.comstarskychemical.com

Research Landscape and Gaps Pertaining to 3-(4-Aminophenyl)pyrazole

The current research landscape for this compound is primarily focused on its use as a precursor or scaffold for the synthesis of more complex, substituted derivatives. chemimpex.comresearchgate.netcore.ac.uk Scientists utilize the reactive sites on both the pyrazole ring and the aminophenyl group to build new molecules with targeted biological activities. For instance, various derivatives have been designed and synthesized as potential antitubercular agents, demonstrating moderate activity against Mycobacterium tuberculosis. researchgate.netcore.ac.uk Other research has explored its derivatives for their potential as anticancer and anti-inflammatory agents. ontosight.aichemimpex.com

A common synthetic route involves the condensation of 4-aminoacetophenone with an appropriate aldehyde to form a chalcone (B49325), which is then cyclized with hydrazine (B178648) or its derivatives to yield the pyrazole core. core.ac.ukbohrium.comnih.gov This highlights the role of this compound as a foundational structure in combinatorial chemistry and drug discovery programs.

A noticeable gap in the research is the limited investigation into the intrinsic biological and chemical properties of this compound itself. While its derivatives are extensively studied, there is a lack of comprehensive reports on the specific pharmacological profile of the parent compound. Future research could focus on a more in-depth evaluation of this compound to fully understand its potential and to provide a baseline for comparing the activity of its more complex derivatives.

Examples of Studied Derivatives of this compound

| Derivative Name | Studied Application | Reference |

|---|---|---|

| 3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide | Antitubercular agent | researchgate.netcore.ac.uk |

| 3-(4-Aminophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Carbonic anhydrase inhibition | nih.gov |

| 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Anti-inflammatory agent (Phosphodiesterase 4D interaction) | smolecule.com |

| (E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone precursor) | Synthesis of antimicrobial pyrazoles | tsijournals.com |

Structure

3D Structure

特性

IUPAC Name |

4-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZDTRWVJYXEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370711 | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-45-7 | |

| Record name | 3-(4-Aminophenyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089260457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-AMINOPHENYL)PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ND1F03QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 4 Aminophenyl Pyrazole and Its Derivatives

Classical Synthetic Routes

Classical synthetic approaches remain fundamental to the preparation of 3-(4-aminophenyl)pyrazole and its analogs. These methods are valued for their reliability and the accessibility of starting materials.

A primary and widely used method for synthesizing the pyrazole (B372694) core involves the cyclocondensation reaction between a suitable hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.comnih.gov This approach is versatile, allowing for the introduction of various substituents on the pyrazole ring. To obtain this compound, a common strategy involves using a hydrazine bearing the 4-aminophenyl group or a precursor like a 4-nitrophenyl group, which can be subsequently reduced.

The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of 3-aminopyrazoles. chim.itbeilstein-journals.org For instance, the condensation of a β-ketonitrile with a substituted hydrazine can lead to the formation of a 3-aminopyrazole (B16455) derivative. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the hydrazine. beilstein-journals.org

Another approach involves the cyclization of hydrazones derived from β-ketoesters. For example, the reaction of an appropriate β-ketoester with 4-aminophenylhydrazine would lead to a hydrazone intermediate, which upon intramolecular cyclization, would yield the desired this compound derivative.

Condensation reactions are pivotal in building the precursors necessary for pyrazole synthesis. These reactions often involve the formation of α,β-unsaturated carbonyl compounds, which are key intermediates.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are excellent precursors for pyrazole synthesis. scispace.comnih.govscispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. scispace.comscispace.com To synthesize a precursor for this compound, one could use 4-nitroacetophenone and a suitable aromatic aldehyde. The resulting nitro-substituted chalcone (B49325) can then be used in subsequent cyclization reactions. The use of solid acid catalysts and solvent-free conditions has been explored to make this process more environmentally friendly. scispace.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Substituted Acetophenones | Aromatic Aldehydes | Methanolic NaOH | Chalcones | scispace.com |

| 4-acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | Substituted Aromatic Aldehydes | Aqueous NaOH | Chalcones | |

| 1-adamantyl methyl ketone | pyridine-2-carboxaldehyde | KOH | Adamantyl chalcone | nih.gov |

Chalcones can be readily cyclized with various reagents to form five-membered heterocyclic rings like pyrazoles. A common method involves the reaction of a chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.netnih.govekb.eg Specifically, for the synthesis of derivatives, the reaction of a chalcone with thiosemicarbazide (B42300) in the presence of a base like sodium hydroxide (B78521) can lead to the formation of pyrazoline-1-carbothioamide derivatives. ekb.eg These can be further modified to obtain the desired pyrazole. The reaction of chalcones with hydrazine hydrate in the presence of glacial acetic acid is another effective method to produce pyrazole derivatives. scispace.comresearchgate.net

The general mechanism for the formation of a pyrazole ring from a chalcone and hydrazine involves the initial Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration. acs.orgnih.gov

| Chalcone Derivative | Reagent | Conditions | Product | Reference |

| (E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-ones | Hydrazine hydrate | Glacial acetic acid | 1-acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazoles | researchgate.net |

| 3-[4-(3-phenyl-acryloyl)-phenyl]-1H-quinazolin-2,4-dione | Hydrazine hydrate | Ethanol (B145695), reflux | 3-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinazo line-2,4(1H,3H)-dione | acs.orgnih.gov |

| 1,4-bis(3-(1-(thiophen-2-yl)ethylidene)hydrazono)benzene | Thiosemicarbazide | Not specified | Bis-pyrazoline derivative | nih.gov |

| 3-aryl-5-(4-hydroxy-3-methoxyphenyl)-1-propen-1-ones | Thiosemicarbazide | Absolute ethanol, NaOH, reflux | 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | ekb.eg |

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. thieme-connect.comchemistrysteps.com This reaction can be utilized to synthesize 4-formylpyrazole derivatives, which are versatile intermediates for further functionalization. researchgate.netrsc.org The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), reacts with hydrazones to yield 4-formylpyrazoles. thieme-connect.comresearchgate.net

For instance, the reaction of an acetophenone phenylhydrazone with the Vilsmeier-Haack reagent can produce a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. healthcare-bulletin.co.uk This aldehyde can then be subjected to further reactions to introduce the desired aminophenyl group at the 3-position. The reaction is initiated by the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile. chemistrysteps.com This electrophile then attacks the hydrazone, leading to cyclization and formylation.

A direct synthesis of pyrazole derivatives can be achieved through the reaction of acetophenones with phenylhydrazines. For example, substituted acetophenones can be treated with phenylhydrazine (B124118) in the presence of an acid catalyst to form acetophenone phenylhydrazones. These intermediates can then be further reacted, for instance, via a Vilsmeier-Haack reaction, to yield pyrazole derivatives. healthcare-bulletin.co.ukresearchgate.net

A one-pot, two-component synthesis of 3,5-disubstituted pyrazoles has been reported by reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of a catalytic system. acs.org This method provides a straightforward route to various pyrazole derivatives.

Condensation Reactions

Advanced Synthetic Strategies

The synthesis of this compound and its derivatives is a focal point in medicinal and materials chemistry, necessitating the development of sophisticated and efficient synthetic methodologies. Advanced strategies have evolved from classical methods to include multi-component reactions, transition-metal-catalyzed couplings, and green chemistry principles, enabling greater molecular diversity and improved reaction efficiency.

Multi-Component Reactions (MCRs), e.g., Ugi Reaction

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach aligns with the principles of pot, atom, and step economy (PASE), making it a popular choice for generating libraries of structurally diverse compounds. nih.gov

The Ugi reaction, a prominent example of an MCR, facilitates the synthesis of α-acylamino amides from the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govsemanticscholar.org This reaction has been adapted for the synthesis of pyrazole-containing scaffolds. For instance, the Knorr pyrazole synthesis has been integrated with the Ugi condensation to create a library of 4-aminopyrazoles. chim.it In this approach, functionalized α-acylamino amides produced from an Ugi condensation serve as precursors which can then undergo cyclization to form the pyrazole ring. chim.it A notable synthesis involved pyrazole derivatives of 4-(4-aminophenyl)morpholin-3-one, prepared via the Ugi four-component reaction in methanol, which resulted in good yields and high purity. connectjournals.com This demonstrates the utility of MCRs in creating highly functionalized heterocyclic systems with minimal synthetic steps and by-product formation. connectjournals.com

The general mechanism of the Ugi four-component reaction (Ugi-4CR) begins with the condensation of an aldehyde and an amine to form an imine. semanticscholar.org The imine is then protonated by the carboxylic acid component to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. A final intramolecular rearrangement (Mumm rearrangement) via acyl transfer yields the stable α-acylamino amide product. semanticscholar.org

| Reaction Type | Components | Product Type | Key Features | Reference |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High atom economy, operational simplicity, diversity-oriented. | nih.gov, semanticscholar.org |

| Hydrazino-Ugi-Azide | Four-component, single-pot reaction | Acylhydrazines with 1,5-disubstituted tetrazoles | Straightforward synthetic technique with high atom economy. | semanticscholar.org |

| Ugi-based Pyrazole Synthesis | Ugi adducts as precursors | 4-Aminopyrazoles | Integration of MCR with classical pyrazole synthesis. | chim.it |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method for functionalizing heterocyclic cores like pyrazole. organic-chemistry.org These reactions are fundamental in modern organic synthesis for their broad substrate scope and functional group tolerance. nih.gov

One-pot methodologies utilizing palladium catalysis have been developed for pyrazole synthesis itself. A four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org This reaction proceeds regioselectively, with the aryl group from the aryl iodide incorporating at the 3-position and the substituent from the terminal alkyne at the 5-position. organic-chemistry.org The mechanism is believed to involve a sequential carbonylative Sonogashira coupling followed by ring formation with hydrazine. organic-chemistry.org

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed reactions, widely used for creating carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide or triflate. mdpi.commdpi.com This reaction is particularly effective for introducing aryl or heteroaryl groups onto a pre-existing pyrazole scaffold, a crucial step in modifying the properties of the final molecule. mdpi.com

The direct Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles such as bromopyrazoles can be challenging but has been successfully achieved under mild conditions. nih.gov For example, 4-aryl and 3-aryl pyrazoles have been synthesized in good to very good yields (61–86%) from the corresponding bromopyrazoles using specific palladium precatalysts and ligands like SPhos and XPhos. nih.gov Microwave-assisted Suzuki–Miyaura reactions have also proven efficient for the arylation of halogenated pyrazole derivatives, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, with a range of aryl and heteroaryl boronic acids. nih.gov These reactions often employ a palladium catalyst like Pd(PPh₃)₄ or XPhosPdG2 in the presence of a base such as K₂CO₃ or K₃PO₄ and a solvent like dioxane. mdpi.comnih.gov

| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 89% | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 60% | mdpi.com |

| 4-Bromopyrazole | Phenylboronic acid | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 86% | nih.gov |

| 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Various aryl boronic acids | Palladium(0) | K₃PO₄ | 1,4-Dioxane | 66-81% | mdpi.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyrazole derivatives, these principles are increasingly being applied through the use of eco-friendly solvents, alternative energy sources, and atom-economical reactions. nih.govresearchgate.net

Multi-component reactions, such as the Ugi reaction, are inherently green as they often exhibit high atom economy, reduce the number of synthetic steps, and minimize waste generation. connectjournals.com The use of environmentally benign solvents like water or deep eutectic solvents (DESs) is another key green strategy. nih.govresearchgate.netpreprints.org For example, straightforward and sustainable syntheses of 1-H-pyrazole derivatives have been achieved through three- or four-component reactions conducted in water. preprints.org Microwave irradiation has emerged as an efficient and green alternative to conventional heating. mdpi.com It can dramatically reduce reaction times, sometimes from hours to minutes, and often leads to higher yields and cleaner reactions, as seen in the synthesis of various pyrazole derivatives. chim.itmdpi.com

Synthesis via 1,3-Diketones and Hydrazine Derivatives

The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is the most fundamental and widely used method for synthesizing the pyrazole ring, known as the Knorr pyrazole synthesis. mdpi.com This cyclocondensation reaction is a direct and rapid pathway to polysubstituted pyrazoles. mdpi.com

The process involves the reaction of a β-diketone with hydrazine. nih.gov The reaction typically proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When a substituted hydrazine (e.g., phenylhydrazine) is used, a mixture of two regioisomers can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.com

To synthesize this compound using this method, a precursor such as 1-(4-nitrophenyl)-1,3-butanedione would be reacted with hydrazine hydrate. The resulting 3-(4-nitrophenyl)pyrazole can then be reduced to the target amine, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. researchgate.net An innovative variation of this method involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine in a one-pot procedure. mdpi.comorganic-chemistry.org

Reactions with Acetylenic Ketones

Acetylenic ketones (ynones) are versatile precursors for the synthesis of pyrazoles. The reaction with hydrazines provides a regioselective route to 1,3,5-trisubstituted pyrazoles. The reaction of an α,β-acetylenic ketone with a substituted hydrazine involves the nucleophilic addition of the hydrazine to the carbon-carbon triple bond, followed by cyclization and dehydration. The regioselectivity of the initial addition determines the final substitution pattern of the pyrazole ring.

For instance, the cyclization of ethyl 5-(3-aryl-3-oxopropynyl)anthranilates with arylhydrazines occurs with high regioselectivity to produce 1,3,5-trisubstituted pyrazoles. mdpi.com Similarly, a silver-catalyzed reaction between trifluoromethylated ynones and aryl or alkyl hydrazines proceeds rapidly at room temperature to give various 3-CF₃-pyrazoles in excellent yields. mdpi.com

Functionalization and Derivatization of this compound

The versatile structure of this compound, featuring a reactive pyrazole core and an aromatic amino group, allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and for synthesizing more complex structures. Key methodologies include the introduction of halogen atoms, methylation, formation of Schiff bases and other amine derivatives, nucleosidation, and acylation reactions.

Introduction of Halogen Groups, e.g., Bromination at Pyrazole C4

The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is often the most reactive site for such reactions in 3-substituted pyrazoles. Halogenation, particularly bromination, at this position can be achieved using various brominating agents.

One effective method for the C4 bromination of 3-aryl-1H-pyrazol-5-amines involves the use of N-bromosuccinimide (NBS) as the bromine source. beilstein-archives.org The reaction conditions, particularly the choice of solvent, have a significant impact on the reaction yield. While solvents like ethanol and 1,4-dioxane result in lower yields, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) provide good yields. beilstein-archives.org Notably, dimethyl sulfoxide (B87167) (DMSO) has been shown to be the optimal solvent, affording an excellent yield of the C4-brominated product. beilstein-archives.org It is proposed that DMSO acts as both a catalyst and a solvent in this halogenation process. beilstein-archives.org

Another approach for the regioselective synthesis of 4-bromopyrazole derivatives is a one-pot reaction starting from 1,3-diketones and arylhydrazines. researchgate.net This method utilizes N-bromosaccharin as the brominating agent in the presence of silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. researchgate.net

A plausible mechanism for halogenation with N-halosuccinimides (NXS) in the presence of DMSO involves the initial coordination of the DMSO oxygen atom to the halogen atom of NXS, forming a polarized intermediate. beilstein-archives.org This intermediate then reacts with the electron-rich pyrazole ring to form the halogenated product. beilstein-archives.org

Table 1: Effect of Solvent on the C4-Bromination of 3-Aryl-1H-pyrazol-5-amine using NBS

| Entry | Solvent | Yield (%) |

| 1 | n-hexane | 65 |

| 2 | Ethanol | Low |

| 3 | 1,4-Dioxane | Low |

| 4 | DCM | 70 |

| 5 | EtOAc | 78 |

| 6 | MeCN | 82 |

| 7 | DMF | 75 |

| 8 | DMSO | 95 |

Data sourced from a study on 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Methylation of Pyrazole Derivatives

Methylation of pyrazole derivatives can occur at different nitrogen atoms of the pyrazole ring, and the regioselectivity of the reaction is often influenced by the reaction conditions and the nature of the methylating agent. The synthesis of N-methylpyrazoles can be achieved through a stepwise process. nih.gov For instance, the methylation of a pyrazole derivative in the presence of potassium carbonate (K2CO3) and methyl iodide (MeI) in dry DMF has been reported. nih.gov The specific conditions can favor the formation of one regioisomer over another. nih.gov

For highly selective N1-methylation of pyrazoles, a method utilizing sterically bulky α-halomethylsilanes as masked methylating reagents has been developed. nih.gov This approach has been shown to significantly improve the selectivity of N-alkylation compared to traditional methylating agents. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can also dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.ar

Table 2: General Conditions for Methylation of Pyrazole Derivatives

| Methylating Agent | Base | Solvent | Notes | Reference |

| Methyl Iodide (MeI) | K2CO3 | Dry DMF | Reaction conditions can influence regioselectivity. | nih.gov |

| α-halomethylsilanes | Not specified | Not specified | Provides high N1-selectivity. | nih.gov |

Formation of Schiff Bases and Amine Derivatives

The primary amino group on the phenyl ring of this compound is a versatile functional handle for the synthesis of various derivatives, most notably Schiff bases (imines). Schiff bases are typically formed through the condensation reaction of the primary amine with an aldehyde or a ketone, often under acidic catalysis. researchgate.netscielo.org.co

A variety of aromatic aldehydes can be reacted with aminopyrazole derivatives in the presence of a catalytic amount of acetic acid to afford the corresponding Schiff bases. jocpr.com These reactions are fundamental in extending the molecular framework and introducing diverse structural motifs. nih.gov The synthesis of Schiff bases from pyrazole aldehydes and various aromatic amines has also been reported, yielding the products in good to high yields. ekb.eg

Furthermore, the imine bond of the Schiff base can be selectively reduced to form a secondary amine derivative. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in a suitable solvent like isopropyl alcohol. jocpr.com This two-step process of Schiff base formation followed by reduction is a powerful strategy for creating diverse amine derivatives of this compound.

Table 3: Synthesis of Schiff Bases and Amine Derivatives from Aminopyrazoles

| Reaction | Reagents | Product | Reference |

| Schiff Base Formation | Aromatic Aldehyde, Catalytic Acetic Acid | 5-((Arylidene)amino)-...-pyrazole | jocpr.com |

| Schiff Base Reduction | Sodium Borohydride (NaBH4), Isopropyl Alcohol | 5-(Arylamino)-...-pyrazole | jocpr.com |

Nucleosidation via Condensation with Aldoses

The synthesis of pyrazole-based nucleosides is an important area of research due to their potential biological activities. nih.gov A common strategy for the synthesis of these nucleosides involves the glycosylation of the pyrazole ring. This can be achieved through a condensation reaction with a protected aldose, such as a ribofuranose derivative.

A typical procedure involves the silylation of the pyrazole heterocycle, for example, with hexamethyldisilazane (B44280) (HMDS), to increase its nucleophilicity. nih.gov The silylated pyrazole is then reacted with a protected sugar derivative, such as 1-β-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to form the corresponding glycoside in good yields. nih.gov This methodology, while not specifically documented for this compound, represents a general and effective route for the synthesis of its nucleoside derivatives.

Acylation Reactions

The amino group of this compound can readily undergo acylation reactions with various acylating agents to form the corresponding amides. This reaction is a common method for modifying the properties of the molecule and for introducing a wide range of functional groups.

Acylation can be achieved using acid chlorides in the presence of a base. researchgate.net For example, the reaction of an aminopyrazole with an acid chloride can proceed to give the N-acylated product. researchgate.net Another approach involves the use of carboxylic acids in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). mdpi.com The choice of reaction conditions can influence the yield of the acylated product. mdpi.com The synthesis of pyrazole carboxylic acid amides has also been accomplished starting from pyrazole-3-carbonyl chlorides. nih.gov

Table 4: Methodologies for Acylation of Aminopyrazoles

| Acylating Agent | Coupling Agent/Catalyst | Product | Reference |

| Acid Chloride | Base | N-Acylpyrazole | researchgate.netresearchgate.net |

| Carboxylic Acid | DCC/DMAP | Pyrazole Amide | mdpi.com |

| Pyrazole-3-carbonyl Chloride | Amine | Pyrazole Amide | nih.gov |

Structure Activity Relationship Sar Studies of 3 4 Aminophenyl Pyrazole Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 3-(4-aminophenyl)pyrazole derivatives can be significantly modulated by the introduction of various substituents at different positions of the pyrazole (B372694) and phenyl rings. These substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The introduction of a 4-bromo group on the phenyl ring at position 3 of the pyrazoline ring has been shown to enhance antiamoebic activity when compared to the unsubstituted phenyl ring. ajptonline.com In other studies, the presence of electron-withdrawing groups like a para-bromo substituent on an aromatic ring of pyrazole derivatives has been linked to higher neuroprotective activity. frontiersin.org Specifically, benzofuran (B130515) pyrazole substituted with nitro and bromo groups demonstrated a significant pain response inhibition of 60%. frontiersin.orgfrontiersin.org Furthermore, the presence of a bromo group at the 4-position on the A ring of pyrazolone (B3327878) complexes has been associated with increased antibacterial activity against B. subtilis and S. marcescens. nih.gov

The aminophenyl group is a key feature in many biologically active pyrazole derivatives. ontosight.ai The synthesis of novel 3-amino phenyl-5-methyl pyrazoles and their derivatives has been a subject of interest for developing new antimicrobial agents. ijpsr.com Studies have shown that these compounds, along with their benzoyl and nitroso derivatives, exhibit good antimicrobial activity. ijpsr.com The antimicrobial potential of pyrazole derivatives is well-documented, with many compounds showing activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com The presence of an aminophenyl group can contribute to the molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.ai For instance, a series of pyrazole-1-carbothioamide nucleosides derived from 3-(4-aminophenyl)-pyrazole-1-carbothioamide have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net

The substitution at the N1 position of the pyrazole ring is a critical determinant of the pharmacological profile of its derivatives. nih.gov Methylation at the N1 position can significantly impact the metabolic stability of pyrazole-containing compounds. While direct studies on the metabolic stability of N1-methylated this compound are not extensively detailed in the provided context, the general importance of N1 substitution is well-recognized. For instance, N1-selective methylation of pyrazoles has been developed as a synthetic strategy, highlighting the importance of this position. nih.gov In some cases, methylation of an aromatic ring at a specific position can lead to a sudden increase in potency, while methylation at other positions can cause a significant loss of activity. acs.org For example, in a series of vicinal diaryl-substituted isoxazole (B147169) and pyrazole derivatives, methylation of the benzyl (B1604629) ring at the 2-position resulted in a marked increase in potency against Huh7 and MCF7 cancer cell lines. acs.org Conversely, relocating the methyl group to the 3- or 4-position led to a substantial decrease in activity. acs.org

Correlations Between Chemical Structure and Therapeutic Efficacy

The therapeutic efficacy of this compound derivatives is intricately linked to their chemical structure. SAR studies have revealed several key correlations:

Antidepressant Activity: For pyrazoline derivatives, the presence of 4-methoxy and 4-chloro substituents on the phenyl ring at position 3 was found to increase antidepressant activity, whereas the replacement of these groups with bromo and methyl substituents decreased activity. ajptonline.com

Anticancer Activity: In a series of furan-chalcone and furylpyrazole hybrids, compounds with a pyrazole moiety generally exhibited greater cytotoxic effects than their chalcone (B49325) counterparts. clockss.org Furthermore, the introduction of a thiazole (B1198619) moiety to the pyrazole ring has been shown to enhance antitumor activity. frontiersin.orgnih.gov

Carbonic Anhydrase Inhibition: In a study of pyrazole derivatives as carbonic anhydrase inhibitors, it was found that methoxy (B1213986) substituents on the B ring had a significant impact on the activity towards hCA II. nih.gov Replacing a trimethoxyphenyl group with N,N-dimethylaniline resulted in a more than two-fold decrease in the IC50 value, indicating increased potency. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Pyrazole Derivatives

| Compound/Derivative | Substituent | Biological Activity | Finding | Reference |

| Pyrazoline | 4-Bromo on phenyl at C3 | Antiamoebic | Enhanced activity compared to unsubstituted phenyl. | ajptonline.com |

| Benzofuran Pyrazole | Nitro and Bromo | Antinociceptive | 60% pain response inhibition. | frontiersin.orgfrontiersin.org |

| Pyrazolone Complexes | 4-Bromo on A ring | Antibacterial | Increased activity against B. subtilis and S. marcescens. | nih.gov |

| Pyrazoline | 4-Methoxy, 4-Chloro on phenyl at C3 | Antidepressant | Increased activity. | ajptonline.com |

| Pyrazoline | Bromo, Methyl on phenyl at C3 | Antidepressant | Decreased activity. | ajptonline.com |

| Furylpyrazole Hybrids | Pyrazole moiety | Cytotoxic | More potent than chalcone counterparts. | clockss.org |

| Pyrazole Derivatives | Thiazole moiety | Antitumor | Enhanced activity. | frontiersin.orgnih.gov |

| Pyrazole Derivatives | Methoxy on B ring | Carbonic Anhydrase Inhibition | Significant impact on activity towards hCA II. | nih.gov |

Analysis of Molecular Interactions Influencing Biological Outcomes

The biological effects of this compound derivatives are governed by their molecular interactions with specific biological targets. Molecular docking studies and structural analyses have provided insights into these interactions.

Hydrogen Bonding and Hydrophobic Interactions: The pyrazole ring itself can act as both a hydrogen bond donor (N1-H) and acceptor (N2), facilitating interactions with amino acid residues in the active sites of enzymes. nih.gov For example, in the inhibition of MEK, 1,3-diphenyl-1H-pyrazole was found to engage in hydrophobic interactions with several amino acid residues within the ATP-binding pocket. frontiersin.orgnih.gov

Enzyme Inhibition: In the context of carbonic anhydrase inhibition, molecular docking studies have been used to evaluate the binding modes of synthesized compounds to hCA I and II, providing a rationale for their inhibitory activity. nih.gov Similarly, for pyrazole-based inhibitors of meprin α and β, the SAR revealed the importance of acidic scaffold decorations for potent inhibition of meprin β, which is mediated by interactions with positively charged arginine residues in the active site. nih.gov

Anticancer Mechanisms: Molecular docking of pyrazole-1-carbothioamide nucleosides against thymidylate synthase has been utilized to understand their anticancer activity. researchgate.net In another study, docking of a benzimidazole-pyrazole hybrid against B-cell lymphoma revealed significant binding affinity, with van der Waals interactions and interactions with both hydrophobic and charged amino acids contributing to the binding. acs.org

Biological Activities and Pharmacological Potential of 3 4 Aminophenyl Pyrazole and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 3-(4-aminophenyl)pyrazole have demonstrated notable efficacy against various cancer cell lines, positioning them as promising candidates for novel anticancer therapies. researchgate.netnih.gov

Mechanisms of Action

The anticancer effects of this compound derivatives are exerted through multiple mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that these compounds can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax and p53, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl2. researchgate.net Furthermore, some derivatives have been found to arrest the cell cycle at specific phases, such as the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. mdpi.com Another significant mechanism is the inhibition of specific enzymes crucial for cancer cell survival and growth, such as cyclin-dependent kinases (CDKs), thymidylate synthase, and receptor tyrosine kinases like VEGFR-2 and EGFR. researchgate.netijpsr.comnih.govbohrium.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116)

Numerous studies have documented the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These include breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. researchgate.netmdpi.comclockss.org

For instance, certain pyrazole-1-carbothioamide nucleosides derived from this compound have shown significant cytotoxicity. One such derivative displayed IC50 values of 8.5±0.72 μg/ml against MCF-7, 9.4±0.84 μg/ml against HepG2, and 11.7±0.89 μg/ml against HCT-116 cell lines. researchgate.net Other synthesized derivatives have also exhibited potent activity, with IC50 values in the low-micromolar range against these cell lines, in some cases superior to the standard chemotherapeutic drug 5-fluorouracil. researchgate.net

| Compound/Derivative | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole-1-carbothioamide nucleoside (4b) | 8.5 (µg/ml) | 9.4 (µg/ml) | 11.7 (µg/ml) | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (55j) | 1.26 | - | - | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (45h) | 4.66 | - | 1.98 | mdpi.com |

| Furylpyrazole derivative (10) | 12.16 (µg/mL) | 7.36 (µg/mL) | 8.14 (µg/mL) | clockss.org |

| Phenyldiazene derivative (14) | 7.85 | 7.12 | 9.77 | tandfonline.com |

Studies on Specific Molecular Targets

Research has identified several specific molecular targets for this compound derivatives in cancer cells. Molecular docking studies have revealed that some of the more active compounds can inhibit thymidylate synthase, an enzyme critical for DNA synthesis and a target for antimetabolite cancer drugs. researchgate.net

Other studies have focused on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, Cyclin-dependent kinase 2 (CDK2) has been identified as a potential molecular target. researchgate.net Additionally, some derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and the T790M mutant of epidermal growth factor receptor (EGFR), both of which are crucial for tumor angiogenesis and growth. bohrium.comtandfonline.com The pyrazole (B372694) scaffold is also recognized as a privileged structure in the development of kinase inhibitors, targeting enzymes like Aurora kinases and JAK2. nih.govnih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. ontosight.aitsijournals.com

Antibacterial Efficacy (e.g., against S. aureus, B. subtilis)

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. tsijournals.comresearchgate.net Studies have reported notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. tsijournals.comniscpr.res.innih.gov

For example, newly synthesized 1,3,5-trisubstituted pyrazole derivatives were screened for their antibacterial activity. tsijournals.com The results indicated that some of these compounds exhibited promising activity against these bacterial species. tsijournals.com In another study, pyrazole-pyrimidine derivatives showed antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 75 µg/mL against S. aureus and B. subtilis. niscpr.res.in

| Compound/Derivative | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted pyrazole (2d) | Staphylococcus aureus | Promising Activity | tsijournals.com |

| 1,3,5-trisubstituted pyrazole (2d) | Bacillus subtilis | Promising Activity | tsijournals.com |

| Pyrazole-pyrimidine derivative (5c) | Staphylococcus aureus | MIC: 12.5 - 75 µg/mL | niscpr.res.in |

| Pyrazole-pyrimidine derivative (5c) | Bacillus subtilis | MIC: 12.5 - 75 µg/mL | niscpr.res.in |

| 3-Aryl substituted pyrazole-4-carbaldehyde (IIIc) | Not specified | Promising antibacterial activity | chemmethod.com |

Antifungal Efficacy (e.g., against Candida albicans, Geotricum candidum)

The antifungal potential of this compound derivatives has also been investigated, with promising results against various fungal strains. tsijournals.comresearchgate.net These include clinically relevant yeasts like Candida albicans and other species such as Geotrichum candidum. tsijournals.comresearchgate.netmdpi.com

In one study, 1,3,5-trisubstituted pyrazole derivatives were tested against Candida albicans, and some compounds, particularly derivative 2b, showed promising activity at concentrations of 10 and 100 mg/mL. tsijournals.com Other research has also highlighted the antifungal activity of pyrazole derivatives against Candida albicans and Geotrichum candidum, suggesting their potential as broad-spectrum antifungal agents. researchgate.netresearchgate.netoatext.com

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Derivatives of this compound have shown promise as antitubercular agents. In one study, a series of pyrazoline analogues were designed based on the structure of the known antitubercular agent thiacetazone. researchgate.net The synthesis involved a two-step process starting with the condensation of 4-aminoacetophenone and p-anisidine, followed by cyclization. researchgate.net Among the synthesized compounds, 3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide demonstrated the most significant activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 7.41 μM. researchgate.netcore.ac.uk Other derivatives in this series also showed moderate to weak activity. core.ac.uk

Another study reported the synthesis of pyrazoline derivatives and their in vitro activity against Mycobacterium tuberculosis H37Rv. The most active compounds, 4-aminophenyl-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-ylmethanone and 4-aminophenyl-6,7-dimethoxy-3-phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-ylmethanone , exhibited a minimum inhibitory concentration (MIC) of 10 μg/mL. tandfonline.com Furthermore, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for their antitubercular activity, with many compounds showing good to excellent results. nih.gov The research suggests that hydrazones, 2-azetidinones, and 4-thiazolidinones containing a core pyrazole scaffold could be potent antitubercular agents. nih.gov

Table 1: Antitubercular Activity of this compound Derivatives

| Compound Name | Target Organism | Activity (MIC) |

|---|---|---|

| 3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide | Mycobacterium tuberculosis H37Rv | 7.41 μM researchgate.netcore.ac.uk |

| 4-aminophenyl-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-ylmethanone | Mycobacterium tuberculosis H37Rv | 10 μg/mL tandfonline.com |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is an area of active investigation. The core pyrazole ring, often fused with other heterocyclic systems, is a key structural feature contributing to their antimicrobial properties. rjpdft.com For instance, pyrazole rings fused with an indole (B1671886) moiety have been shown to yield highly potent and less toxic antibacterial compounds. rjpdft.com Some pyrazole derivatives have demonstrated activity against a range of bacteria including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Corynebacterium diphtheriae, and Proteus aeruginosa. rjpdft.com

Research has also explored the potential of these compounds to inhibit specific bacterial enzymes. For example, in silico studies have suggested that some pyrazole derivatives may act as inhibitors of S. aureus DNA gyrase. nih.gov Additionally, the antimicrobial activity can be influenced by the nature of substituents on the pyrazole ring and associated phenyl groups. For example, replacing a carboxylic acid group on the 3-phenyl ring with a trifluorophenyl group resulted in potent inhibitors of S. aureus, including methicillin-resistant strains (MRSA). nih.gov

Anti-inflammatory Activities

Derivatives of this compound have demonstrated significant anti-inflammatory properties. ontosight.ai The pyrazole nucleus is a core component of several established anti-inflammatory drugs. mdpi.com The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. tandfonline.comresearchgate.net

A study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives showed that several compounds were potent inhibitors of COX-2 over COX-1. tandfonline.com Specifically, compounds 13d, 13f, 13k, and 13o from this study were identified as highly potent anti-inflammatory agents. tandfonline.com Another study synthesized a novel series of pyrazole derivatives and evaluated their anti-inflammatory activity, with compounds 5a and 5b showing activity comparable to the standard drug Nimesulide. nih.gov The anti-inflammatory potential of pyrazole derivatives is a significant area of research, with many new compounds showing promising results. nih.govasianpubs.orgrasayanjournal.co.in

In Vivo Models for Anti-inflammatory Assessment (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities. nih.gov This method involves injecting carrageenan into the rat's paw, which induces a localized inflammatory response characterized by edema (swelling). nih.gov The effectiveness of a test compound is determined by its ability to reduce this swelling over time, typically measured at 1, 3, and 5 hours after administration. tandfonline.com

Numerous studies have utilized this model to assess the anti-inflammatory potential of this compound derivatives. For example, a series of 1,3,5-triarylpyrazole derivatives were administered orally at a dose of 100 mg/kg, and the change in paw volume was measured to calculate the anti-inflammatory activity. tandfonline.com Similarly, other research has used this model to screen novel pyrazole derivatives, comparing their efficacy to standard anti-inflammatory drugs like diclofenac (B195802) sodium, nimesulide, and indomethacin. nih.govnih.govresearchgate.netnih.gov The results from these studies help to identify promising candidates for further development as anti-inflammatory agents. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose | % Inhibition of Edema (Time) | Reference |

|---|---|---|---|

| Compound 13d | 100 mg/kg | ED₅₀ = 66.5 µmol/kg | tandfonline.com |

| Compound 13f | 100 mg/kg | ED₅₀ = 73.4 µmol/kg | tandfonline.com |

| Compound 13k | 100 mg/kg | ED₅₀ = 79.8 µmol/kg | tandfonline.com |

| Compound 13o | 100 mg/kg | ED₅₀ = 70.5 µmol/kg | tandfonline.com |

Analgesic and Antipyretic Properties

Several derivatives of pyrazole have been reported to possess analgesic and antipyretic activities. nih.govasianpubs.org Historically, pyrazole-based compounds like antipyrine (B355649) and aminopyrine (B3395922) were used clinically for their analgesic and antipyretic effects. nih.gov

Recent research continues to explore new pyrazole derivatives for these properties. A study on novel 1,3,5-trisubstituted pyrazole derivatives found that all tested compounds exhibited noteworthy analgesic and antipyretic activities in Swiss albino rats. asianpubs.org In another study, pyrazolyl indoline-3-one hybrids were synthesized and evaluated, demonstrating positive analgesic and antipyretic properties. rasayanjournal.co.in The antinociceptive effects of some pyrazole analogs have been linked to the activation of opioid receptors and blockage of acid-sensing ion channels. frontiersin.org

Anticonvulsant Activity

The pyrazole scaffold has been identified as a promising template for the development of anticonvulsant agents. nih.gov Several studies have investigated the anticonvulsant potential of this compound derivatives. For instance, a series of 1-phenyl-3-(4-aminophenyl)-5-(substituted aryl or heteroaryl)-2-pyrazolines were synthesized and evaluated for their anticonvulsant properties. sphinxsai.com The most promising results were observed with compounds carrying a 4-chlorophenyl or a 4-dimethylaminophenyl group at the 5-position of the 2-pyrazoline (B94618) ring. sphinxsai.com

Another study reported that 3-(4-amino-phenyl)-5-(3-nitrophenyl)-4,5-dihydro-pyrazole-1-carbothioic acid amide showed significant anticonvulsant activity (75%). rjpdft.com The anticonvulsant activity of these compounds is often assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests in mice. sphinxsai.com

Table 3: Anticonvulsant Activity of this compound Derivatives

| Compound Name | Activity |

|---|---|

| 1-phenyl-3-(4-aminophenyl)-5-(4-Chlorophenyl)-2-pyrazoline | Active against MES-induced seizures sphinxsai.com |

| 1-phenyl-3-(4-aminophenyl)-5-(4-dimethylaminophenyl)-2-pyrazoline | Protective against MES and scMet induced seizures sphinxsai.com |

Antidepressant Activity

Derivatives of this compound have also been explored for their potential as antidepressant agents. ajptonline.com The mechanism of action is often linked to the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. frontiersin.org

In one study, a series of 1-phenyl-3-(4-aminophenyl)-5-(substituted aryl or heteroaryl)-2-pyrazoline derivatives were synthesized, and 1-phenyl-3-(4-aminophenyl)-5-(4-Chlorophenyl)-2-pyrazoline showed significant antidepressant activity, similar to the reference standard tranylcypromine. sphinxsai.com Another study found that 3-(4-aminophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (B2) exhibited potent interactions within the active site of the serotonin transporter in docking studies, suggesting potential antidepressant activity. orientjchem.org The presence of electron-releasing groups on the aromatic rings at positions 3 and 5 of the pyrazoline ring has been shown to enhance antidepressant activity. ajptonline.com

Table 4: Antidepressant Activity of this compound Derivatives

| Compound Name | Finding |

|---|---|

| 1-phenyl-3-(4-aminophenyl)-5-(4-Chlorophenyl)-2-pyrazoline | Significant antidepressant activity sphinxsai.com |

Carbonic Anhydrase Inhibition

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.comnih.gov These enzymes are implicated in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. tandfonline.com

Studies have shown that pyrazole derivatives can exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, specifically hCA I and hCA II. tandfonline.comnih.gov For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory potential. researchgate.net The inhibitory constants (Ki) for these compounds against hCA I were in the range of 0.056 to 110.400 µM, and for hCA II, the range was 0.057 to 533.400 µM. researchgate.net Notably, the substitution pattern on the pyrazole core significantly influences the inhibitory activity. tandfonline.com

In one study, 1-(3-aminophenyl)-4-benzoyl-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide demonstrated potent inhibition against both hCA I and hCA II. tandfonline.com The presence of the aminophenyl group was found to be crucial for this activity. tandfonline.com The inhibitory mechanism of these sulfonamide-containing pyrazole derivatives is believed to involve the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. tandfonline.com

Table 1: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Pyrazole-3,4-dicarboxamide Derivatives | hCA I | 0.056 - 110.400 µM researchgate.net |

| Pyrazole-3,4-dicarboxamide Derivatives | hCA II | 0.057 - 533.400 µM researchgate.net |

| 1-(3-aminophenyl)-4-benzoyl-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | hCA I & hCA II | Potent Inhibitor tandfonline.com |

| Pyrazole compounds with two bromophenyl substitutions | hCA I & hCA II | IC₅₀ = 0.93 nM & 0.75 nM frontiersin.org |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are crucial in the metabolism of neurotransmitters. researchgate.netrasayanjournal.co.in Inhibition of MAO-B is a key strategy in the management of neurodegenerative disorders such as Parkinson's disease. researchgate.netrasayanjournal.co.in Pyrazoline derivatives, which are reduced forms of pyrazoles, have shown promise as MAO inhibitors. researchgate.netrasayanjournal.co.innih.gov

An in-silico study using molecular docking identified (R)-3-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide as a potent and selective inhibitor of MAO-B. researchgate.netrasayanjournal.co.in Further research on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives revealed that these compounds can exhibit high activity against both MAO-A and MAO-B isoforms. researchgate.net The presence of two aryl substituents on the dihydropyrazole nucleus was found to be essential for MAO-B selectivity and inhibitory potency. researchgate.net

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an important therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net Pyrazole derivatives have emerged as a promising scaffold for the development of inhibitors for these enzymes. nih.govmdpi.com

Several studies have reported the synthesis of pyrazole derivatives with significant α-glucosidase inhibitory activity. nih.govmdpi.com For example, a series of pyrazole derivatives demonstrated more potent α-glucosidase inhibition than the standard drug acarbose (B1664774), with one derivative being eight-fold more potent. mdpi.com Similarly, pyrazole derivatives have been shown to inhibit α-amylase. ajchem-a.comajchem-a.com The inhibitory activity of these compounds is often concentration-dependent. ajchem-a.comajchem-a.com

Table 2: Alpha-Amylase and Alpha-Glucosidase Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Notable Findings |

|---|---|---|

| Pyrazole Derivatives | α-Glucosidase | One derivative was 8-fold more potent than acarbose (IC₅₀ = 95.0 ± 0.5 µM vs. 750 ± 1.5 µM). mdpi.com |

| Pyrazole-Tetrazole Hybrids | α-Amylase | IC₅₀ values ranged from 1.34 × 10⁻¹ to 1.2 × 10⁻² mg/mL, showing better potency than acarbose (2.6 × 10⁻¹ mg/mL). mdpi.com |

| Pyrazole Derivative B | α-Amylase | Showed the most significant inhibitory efficacy at 50%. ajchem-a.comajchem-a.com |

Antioxidant Activity

Free radicals and reactive oxygen species are implicated in cellular damage and various disease processes, highlighting the importance of antioxidants. journalofchemistry.org Pyrazole derivatives have demonstrated notable antioxidant properties. journalofchemistry.orginnovareacademics.in

In one study, pyrazoline derivatives synthesized from chalcones were evaluated for their antioxidant activity using DPPH and nitric oxide scavenging methods. innovareacademics.in The results indicated that these compounds possess significant radical scavenging capabilities. innovareacademics.in For instance, 3-(4-aminophenyl)-5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed a 78% inhibition in the DPPH assay and 65% in the nitric oxide assay at a concentration of 200 µM. innovareacademics.in Another study on imidazo[1,2-b]pyrazole derivatives also revealed their potential as antioxidant agents, with inhibition percentages reaching up to 75.3%. mdpi.com The antioxidant activity is often influenced by the nature of the substituents on the pyrazole ring, with electron-releasing groups generally enhancing the activity. journalofchemistry.org

Table 3: Antioxidant Activity of Pyrazoline Derivatives

| Compound | R-group | DPPH Method (% Inhibition at 200 µM) | NO Method (% Inhibition at 200 µM) |

|---|---|---|---|

| TP1 | 4-Br | 89 innovareacademics.in | 80 innovareacademics.in |

| TP2 | 4-Cl | 67 innovareacademics.in | 75 innovareacademics.in |

| TP3 | 4-F | 79 innovareacademics.in | 63 innovareacademics.in |

| TP4 | 4-NH₂ | 78 innovareacademics.in | 65 innovareacademics.in |

| TP5 | 4-NO₂ | 84 innovareacademics.in | 80 innovareacademics.in |

Other Potential Biological Activities

Beyond the activities detailed above, the versatile scaffold of this compound and its derivatives has been explored for a range of other pharmacological effects.

Antimalarial Activity: Hybrid molecules incorporating pyrazole and pyrazoline moieties have been designed and synthesized as potential antimalarial agents. tandfonline.comtandfonline.com Some of these compounds have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. tandfonline.com

Antihypertensive and Vasodilator Activities: Pyrazolo[3,4-d]pyrimidine-7-one derivatives, which can be synthesized from aminopyrazole precursors, have been associated with antihypertensive properties. google.com Furthermore, various pyranopyrazole and pyrazolo[3,4-b]pyridine derivatives have been reported to possess vasodilator activity. beilstein-journals.orgjocpr.comresearchgate.net

Hypnotic Activity: Certain pyrazole derivatives have been investigated for their hypnotic effects, adding another dimension to their pharmacological profile. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively utilized to investigate the fundamental properties of 3-(4-Aminophenyl)pyrazole and its derivatives. These calculations offer deep insights into the molecule's geometry, electronic landscape, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional conformation of this compound by optimizing its molecular geometry. bohrium.comresearchgate.net These studies often use hybrid functionals like B3LYP with various basis sets to achieve a detailed understanding of bond lengths, bond angles, and dihedral angles. nih.govscience.gov The optimized geometry reveals a non-planar structure. mdpi.com For instance, in derivatives of this compound, the N-N bond length in the pyrazole (B372694) ring is a critical parameter that is accurately predicted by these computational methods. nih.gov

The electronic structure of the molecule is also explored using DFT. These analyses provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. acs.org

Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies on this compound derivatives. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical reactivity and stability. bohrium.comresearchgate.netresearchgate.net

A smaller energy gap suggests higher reactivity and lower stability. researchgate.net For a derivative, 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone, the HOMO-LUMO energy gap was calculated to be 4.054 eV, indicating good stability. bohrium.comresearchgate.net In another study on related pyrazole derivatives, the HOMO-LUMO energy gap was found to be small, suggesting high reactivity. researchgate.net The spatial distribution of HOMO and LUMO reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). mdpi.comresearchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone | - | - | 4.054 | bohrium.comresearchgate.net |

| 3-(2-aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | -5.92 | -2.50 | 3.42 | nih.gov |

| 3-(2-aminophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | -5.91 | -2.77 | 3.14 | nih.gov |

| 1-(3-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethan-1-one | -5.511 | -1.828 | 3.683 | bohrium.com |

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEPS)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the surface of the molecule. bohrium.comresearchgate.net It helps in identifying the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. bohrium.comresearchgate.net For derivatives of this compound, MEP maps have shown negative potential regions around electronegative atoms like nitrogen and oxygen, indicating them as likely sites for electrophilic attack. researchgate.net Conversely, positive potential is often located around hydrogen atoms of the amine group, marking them as sites for nucleophilic attack. researchgate.net

Nonlinear Optical (NLO) Features

Some studies have investigated the nonlinear optical (NLO) properties of pyrazole derivatives, including those related to this compound. nih.govresearchgate.net These properties are of interest for applications in optoelectronics and photonics. researchgate.net DFT calculations are used to determine parameters like dipole moment, polarizability, and first-order hyperpolarizability (β). niscpr.res.in Compounds with significant hyperpolarizability values are considered potential candidates for NLO materials. nih.gov Studies on related pyrazole derivatives have shown that they can possess good NLO properties. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netorientjchem.org In the context of this compound and its derivatives, docking studies are primarily used to investigate their potential as inhibitors of specific biological targets, such as enzymes implicated in diseases like cancer or microbial infections. bohrium.comresearchgate.netresearchgate.net

These studies involve docking the 3D structure of the pyrazole derivative into the active site of a target protein to predict its binding affinity and interaction mode. orientjchem.org The results are often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. bohrium.com For example, derivatives of this compound have been docked into the active sites of enzymes like thymidylate synthase and human serotonin (B10506) transporter protein. researchgate.netorientjchem.org These studies have identified key interactions, such as hydrogen bonds and pi-alkyl interactions, between the ligand and amino acid residues in the active site, providing a rationale for their potential biological activity. orientjchem.org

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Pyrazole-1-carbothioamide nucleoside derivative | Thymidylate Synthase (1HVY) | - | researchgate.net |

| 3-(4-aminophenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Human Serotonin Transporter (5I73) | - | orientjchem.org |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone (S2) | Colon cancer protein | -7.04 | bohrium.comresearchgate.net |

| (4-aminophenyl)(5-(4-(dimethylamino)phenyl)-3-(2-(6-methoxynaphthalen-2-yl)ethyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (P5) | EGFR Tyrosine Kinase | - | ekb.eg |

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This method is crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors.

Studies on pyrazole derivatives have extensively used molecular docking to predict their binding modes with various biological targets. For instance, docking studies on pyrazole-1-carbothioamide nucleosides, derived from 3-(4-aminophenyl)-pyrazole-1-carbothioamide, were performed to understand their anticancer activity against thymidylate synthase. researchgate.net The goal was to see if the binding mode of these active compounds was similar to that of a known inhibitor, Raltitrexed. researchgate.net Similarly, the binding interactions of pyrazole derivatives with carbonic anhydrase (CA) I and II isoforms were investigated to elucidate their inhibitory activities. tandfonline.comnih.gov

In another study, derivatives of this compound were docked into the active site of the human serotonin transporter protein to evaluate their potential as selective serotonin reuptake inhibitors (SSRIs). orientjchem.org The binding modes of pyrazole-carboxamides with CA receptors were also analyzed to understand their inhibitory mechanisms. nih.gov Furthermore, docking simulations were used to predict the binding of pyrazoline derivatives to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ekb.eg

The interactions of pyrazole derivatives with microbial targets have also been explored. For example, the binding mode of pyrazole derivatives inside the active site of glucosamine-6-phosphate synthase, a target for antimicrobial chemotherapy, was examined. tsijournals.com Docking studies were also performed on pyrazole-substituted oxazole (B20620) derivatives with the target enzyme MtKasA to predict their antitubercular potential. dergipark.org.tr

The following table summarizes the predicted binding interactions for a selection of pyrazole derivatives with their respective protein targets.

| Derivative | Target Protein | Predicted Interacting Residues | Type of Interaction |

| 3a (Aryl pyrazole derivative) | h-IAP | Ser92, Arg166, Gly313, His153 | Hydrogen bonds, π-cation, π-π T-shaped |

| 4-((4-dichlorobenzylidene) amino) phenol | Human Thymidylate Kinase | Asp15, Phe105, Phe72 | Hydrogen and hydrophobic interactions |

| trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenol | Human Thymidylate Kinase | Arg150, Phe42, Phe72 | Hydrogen and hydrophobic interactions |

| N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide (B32628) | Thymidylate Kinase | Arg48, Arg36, Phe66 | Hydrogen and hydrophobic interactions, π-π stacking |

| Pyrazole-carboxamide derivatives (6a, 6b) | Carbonic Anhydrase I & II | Not specified | Not specified |

Data sourced from multiple studies. nih.govconicet.gov.arresearchgate.net

Assessment of Binding Energies and Interactions

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a receptor. This is often expressed as a binding energy, where a more negative value indicates a stronger interaction. These calculations help in ranking potential drug candidates and understanding the key molecular forces driving the binding.

For pyrazoline derivatives targeting the cancer colon protein, significant binding affinities of -6.02 kcal/mol and -7.04 kcal/mol were calculated for two predicted inhibitors, S1 and S2, respectively. bohrium.comresearchgate.net In another study, the binding affinity of pyrazole derivatives with dehydrogenase (PDB ID: 5ADH) and another receptor (PDB ID: 1RO6) was calculated, with key interactions involving amino acid residues like ILE 269, VAL 203, and GLY 202. nih.gov

The Prime Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach is a popular method for calculating binding free energies. This was used to evaluate the binding of pyrazole derivatives to Human Thymidylate Kinase (HaTMK). One derivative, 4-((4-dichlorobenzylidene) amino) phenol, showed a strong binding affinity with a docking score of -6.33 kcal/mol and a significant binding free energy (ΔGBind) of -52.98 kcal/mol. researchgate.net

The following table presents the calculated binding energies for various pyrazole derivatives against their protein targets.

| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔGBind) (kcal/mol) |

| S1 | Cancer Colon Protein | -6.02 | Not Reported |

| S2 | Cancer Colon Protein | -7.04 | Not Reported |

| 4-((4-dichlorobenzylidene) amino) phenol | Human Thymidylate Kinase | -6.33 | -52.98 |

| trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenol | Human Thymidylate Kinase | -7.87 | -34.59 |

Data sourced from multiple studies. researchgate.netbohrium.comresearchgate.net

In Silico Evaluation of Drug-Likeness and ADME Properties

The "drug-likeness" of pyrazole derivatives has been evaluated using criteria such as Lipinski's Rule of Five. heteroletters.org This rule suggests that compounds with poor pharmacological properties tend to have more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a logP greater than 5. heteroletters.org Several studies have shown that synthesized pyrazole derivatives adhere to these rules, indicating good potential for oral bioavailability. orientjchem.orgdergipark.org.trconicet.gov.ar

The SwissADME online tool is a widely used platform for predicting ADME properties. For a series of pyrazole carbaldehydes, SwissADME was used to predict properties like blood-brain barrier (BBB) permeability and topological polar surface area (TPSA). heteroletters.org For instance, the compound BB2 was found to be BBB permeable with a TPSA of 53.35 Ų, suggesting low toxicity. heteroletters.org In another study, in silico ADME predictions for pyrazole-substituted oxazole derivatives indicated negligible BBB penetration but good human intestinal absorption and plasma protein binding. dergipark.org.tr

The table below provides a summary of the predicted ADME and drug-likeness properties for a representative set of pyrazole derivatives.

| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Lipinski Violations | Bioavailability Score |

| 3a | 215.256 | 1.965 | 2 | 4 | 60.91 | 0 | Good |

| BB2 | Not Specified | Not Specified | Not Specified | Not Specified | 53.35 | 0 | 0.55 |

| PBO1-PBO15 (Range) | < 500 | < 5 | 1-3 | 5-8 | Not Reported | 0 | Not Reported |

Data sourced from multiple studies. dergipark.org.trconicet.gov.arheteroletters.org

Structure-Activity Relationship (SAR) from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational data, particularly from docking and QSAR (Quantitative Structure-Activity Relationship) analyses, can provide valuable insights into SAR.